1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
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Overview
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione is a synthetic organic compound that features an indole core substituted with a piperidine ring. Compounds containing indole and piperidine moieties are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from a suitable precursor, such as 2-methyl aniline, the indole core can be synthesized through a Fischer indole synthesis.
Substitution with Piperidine: The indole derivative can then be reacted with a piperidine derivative under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent like DMF (dimethylformamide).
Formation of the Ethane-1,2-dione Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution on the indole ring.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated indole derivatives or substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and piperidine derivatives.
Medicine: Potential use as a lead compound in drug discovery, particularly for targeting neurological or psychiatric disorders.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, compounds with indole and piperidine structures can interact with various receptors and enzymes in the body, modulating their activity. The molecular targets might include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione: Lacks the 1,2-dimethyl substitution on the indole ring.
1-(1,2-dimethyl-1H-indol-3-yl)-2-(morpholin-1-yl)ethane-1,2-dione: Contains a morpholine ring instead of a piperidine ring.
1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione is unique due to the specific substitution pattern on the indole ring and the presence of the piperidine ring. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-piperidin-1-ylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(13-8-4-5-9-14(13)18(12)2)16(20)17(21)19-10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCMPIFZXUHUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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